2-(2-Phenylhydrazinyl)naphthalene-1,5-dione
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Overview
Description
2-(2-Phenylhydrazinyl)naphthalene-1,5-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system substituted with a phenylhydrazinyl group. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylhydrazinyl)naphthalene-1,5-dione typically involves the reaction of 1,5-naphthoquinone with phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylhydrazinyl)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthohydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Scientific Research Applications
2-(2-Phenylhydrazinyl)naphthalene-1,5-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-(2-Phenylhydrazinyl)naphthalene-1,5-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making the compound a potential candidate for anticancer therapy. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: A structurally related compound with similar redox properties.
2-Phenylhydrazine: Shares the phenylhydrazinyl group but lacks the naphthoquinone moiety.
Anthraquinone: Another quinone derivative with a different ring system.
Uniqueness
2-(2-Phenylhydrazinyl)naphthalene-1,5-dione is unique due to the combination of the naphthoquinone and phenylhydrazinyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
139932-17-5 |
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Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-phenyldiazenylnaphthalene-1,5-diol |
InChI |
InChI=1S/C16H12N2O2/c19-15-8-4-7-13-12(15)9-10-14(16(13)20)18-17-11-5-2-1-3-6-11/h1-10,19-20H |
InChI Key |
LQLATONXDHTSJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C2)C(=CC=C3)O)O |
Origin of Product |
United States |
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